molecular formula C15H18O2 B11503171 4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one

4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one

Cat. No.: B11503171
M. Wt: 230.30 g/mol
InChI Key: CHSRKCFZFGTIHO-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one is an organic compound with the molecular formula C15H18O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a benzylidene group attached to a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one typically involves the condensation of 2,2,5,5-tetramethyl-3-hydroxyfuran with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce benzyl derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A structurally related compound with a wide range of biological activities.

    2,2,5,5-Tetramethyltetrahydrofuran-3-one: Another furan derivative with different functional groups.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound with similar structural features but different chemical properties.

Uniqueness

4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(4E)-4-benzylidene-2,2,5,5-tetramethyloxolan-3-one

InChI

InChI=1S/C15H18O2/c1-14(2)12(13(16)15(3,4)17-14)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10-

InChI Key

CHSRKCFZFGTIHO-BENRWUELSA-N

Isomeric SMILES

CC1(/C(=C\C2=CC=CC=C2)/C(=O)C(O1)(C)C)C

Canonical SMILES

CC1(C(=CC2=CC=CC=C2)C(=O)C(O1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.